molecular formula C26H18ClNO4 B11686868 2-Chloro-5-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid (non-preferred name)

2-Chloro-5-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid (non-preferred name)

Cat. No.: B11686868
M. Wt: 443.9 g/mol
InChI Key: BHBACSUYJATBQB-UHFFFAOYSA-N
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Description

2-Chloro-5-(1-methyl-16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of anthranilic acid derivatives under specific conditions . The reaction conditions often involve the use of solvents like dioxane and water, with sodium carbonate as a base . Microwave irradiation can also be employed to enhance reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions are crucial to ensure high yield and purity. The scalability of the synthesis process is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with morpholine yields the corresponding morpholine derivative .

Scientific Research Applications

2-Chloro-5-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-5-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity . The exact pathways and molecular targets can vary based on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid stands out due to its specific substitution pattern and the presence of a chlorine atom, which can significantly influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C26H18ClNO4

Molecular Weight

443.9 g/mol

IUPAC Name

2-chloro-5-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid

InChI

InChI=1S/C26H18ClNO4/c1-26-17-8-4-2-6-14(17)20(15-7-3-5-9-18(15)26)21-22(26)24(30)28(23(21)29)13-10-11-19(27)16(12-13)25(31)32/h2-12,20-22H,1H3,(H,31,32)

InChI Key

BHBACSUYJATBQB-UHFFFAOYSA-N

Canonical SMILES

CC12C3C(C(C4=CC=CC=C41)C5=CC=CC=C25)C(=O)N(C3=O)C6=CC(=C(C=C6)Cl)C(=O)O

Origin of Product

United States

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